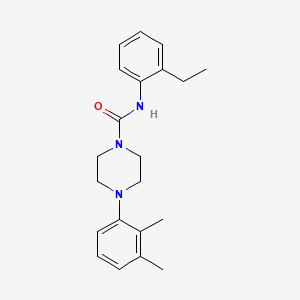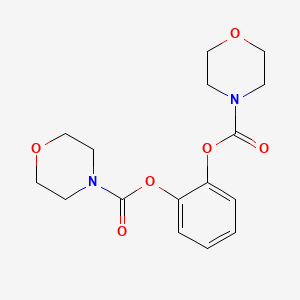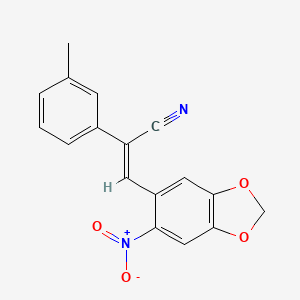![molecular formula C17H19N3O2 B5304254 N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)
N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as DAA or Darolutamide, is a non-steroidal androgen receptor antagonist (AR) that is used in the treatment of prostate cancer. DAA is a relatively new drug that was approved by the FDA in 2019 for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC).
Applications De Recherche Scientifique
DAA has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in reducing the risk of metastasis and increasing overall survival in patients with nmCRPC. DAA has also been studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy.
Mécanisme D'action
DAA functions as an N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide antagonist, which means that it blocks the binding of androgens to the this compound. This results in the inhibition of this compound-mediated signaling pathways, which are involved in the growth and proliferation of prostate cancer cells. DAA also induces apoptosis, or programmed cell death, in prostate cancer cells.
Biochemical and Physiological Effects:
DAA has been shown to have a favorable safety profile and minimal side effects in clinical trials. It does not cause the side effects associated with other this compound antagonists, such as hot flashes and fatigue. DAA has also been shown to have a low potential for drug-drug interactions, which is important for patients who are taking multiple medications.
Avantages Et Limitations Des Expériences En Laboratoire
DAA has several advantages for use in lab experiments. It has a high level of purity, which allows for accurate and reproducible results. DAA is also highly selective for the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide, which reduces the potential for off-target effects. However, DAA is expensive and may not be accessible for all research labs.
Orientations Futures
There are several future directions for the study of DAA. One area of interest is the potential use of DAA in combination with other therapies for the treatment of prostate cancer. Another area of interest is the potential use of DAA in other types of cancer, such as breast cancer and ovarian cancer. Additionally, further research is needed to better understand the molecular mechanisms of DAA and its effects on the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide signaling pathway.
Conclusion:
DAA is a promising new drug for the treatment of prostate cancer. Its unique mechanism of action and favorable safety profile make it a valuable addition to the current treatment options for nmCRPC. Further research is needed to fully understand the potential of DAA in the treatment of prostate cancer and other types of cancer.
Méthodes De Synthèse
The synthesis of DAA involves the reaction of 2,4-dimethylphenyl isocyanate with N-(4-aminophenyl)acetamide in the presence of a base. This reaction results in the formation of DAA, which is then purified through a series of chromatographic techniques. The purity of DAA is crucial for its use in research and clinical applications.
Propriétés
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-9-16(12(2)10-11)20-17(22)19-15-7-5-14(6-8-15)18-13(3)21/h4-10H,1-3H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVTZQCRQMMBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)



![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)

![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)
![2-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304272.png)
![2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5304274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-pyrimidin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304277.png)
![4-ethyl-5-({1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5304281.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)